molecular formula C22H19FN4O3 B2506402 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1260909-29-2

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2506402
CAS No.: 1260909-29-2
M. Wt: 406.417
InChI Key: SZYDKOTXWDDOEY-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring, a pyrrole moiety, and substituted aromatic groups.

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-14-5-10-19(29-2)17(12-14)24-20(28)13-27-11-3-4-18(27)22-25-21(26-30-22)15-6-8-16(23)9-7-15/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYDKOTXWDDOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide involves multiple steps, including the formation of the oxadiazole ring, coupling with the pyrrole group, and subsequent acetamide formation. Typical reaction conditions include the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity of the compound.

Industrial Production Methods: Industrial synthesis might involve scalable batch processes, optimized for efficiency, safety, and cost-effectiveness. The production line could include automated systems for precise control of reaction parameters, purification stages like crystallization or chromatography, and rigorous quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes: The compound is reactive towards a variety of chemical transformations such as oxidation, reduction, and substitution reactions. Each type of reaction can alter different functional groups within the molecule, potentially leading to new derivatives with unique properties.

Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenation agents could be used under specific conditions (temperature, pressure, solvent choice) to modify the chemical structure. Each reagent and condition set provides a pathway to different chemical products.

Major Products Formed from These Reactions: Products from these reactions vary depending on the specific pathways chosen. For instance, oxidation may lead to carboxylated or hydroxylated derivatives, while substitution reactions might introduce new functional groups like halides or alkyl chains.

Scientific Research Applications

Molecular Formula

  • C22H25FN4O2
  • Molecular Weight : 396.5 g/mol

Medicinal Chemistry

The unique structure of this compound positions it as a potential candidate for drug development. Its ability to interact with specific enzymes or receptors makes it valuable in targeting various diseases.

Potential Therapeutic Targets

  • Cancer Treatment : Preliminary studies indicate that oxadiazole derivatives can exhibit anticancer properties. The compound may inhibit tumor growth by interfering with cellular pathways involved in cancer progression .

Biological Assays

The compound can be utilized in biochemical assays to study enzyme activity or protein interactions. This application is crucial for understanding disease mechanisms and developing therapeutic interventions.

Materials Science

Due to its unique electronic properties, the compound may find applications in developing advanced materials, including sensors and organic electronics.

Anticancer Activity

A study demonstrated that similar oxadiazole derivatives exhibited significant anticancer activity against multiple cancer cell lines. For instance, compounds related to the oxadiazole class showed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types . This suggests that the compound may also possess similar therapeutic potential.

Synthesis and Characterization

The synthesis typically involves:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the pyrrole ring via condensation reactions.
  • Final coupling reactions to attach the fluorophenyl and methoxyphenyl groups.

These synthetic routes are essential for producing the compound efficiently while maintaining high purity levels.

Comparative Applications Table

Application AreaDescriptionExample Studies/Findings
Medicinal ChemistryPotential drug candidate for targeting enzymes/receptorsAnticancer properties observed in related compounds
Biological AssaysUsed to study enzyme/protein interactionsAssays demonstrating enzyme inhibition capabilities
Materials ScienceDevelopment of electronic materialsPotential use in sensors due to unique electronic properties

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, like enzymes or receptors. Binding to these targets can influence biological pathways, leading to observable physiological effects. Detailed studies involving computational modeling and experimental validation elucidate these mechanisms, highlighting the compound's role in modulating activity at a molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or biological applications:

Acetamide Derivatives with Heterocyclic Moieties

  • N-(2-methoxy-5-methylphenyl)acetamide analogs : Compounds like N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl) share the methoxyacetamide backbone but replace the oxadiazole-pyrrole system with an oxazolidinyl group. Oxadixyl is a fungicide, highlighting the role of methoxy groups in agrochemical activity .
  • Hydroxyacetamide derivatives : Compounds such as 2-[(3-substituted phenyl-4-{(4-(substituted phenyl) ethylidine-2-Phenyl-1,3-Imidazol-5-One}sulfanyl]-N-hydroxyacetamide (FP1-12) feature triazole and imidazole rings instead of oxadiazole-pyrrole systems. These derivatives exhibit antiproliferative activity, suggesting that heterocyclic diversity influences biological target specificity .

Fluorinated Aromatic Systems

  • 4-Fluorophenyl-containing compounds : The 4-fluorophenyl group in the target compound is analogous to fluorinated systems in pharmaceuticals (e.g., fluoxetine) and pesticides. Fluorine’s electron-withdrawing effects enhance metabolic stability and binding affinity, a feature shared with agrochemicals like flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) .

Structural and Functional Data Table

Compound Name Molecular Weight Key Functional Groups Reported Activity/Use Reference
2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide ~450.5 g/mol 1,2,4-Oxadiazole, pyrrole, fluorophenyl Hypothesized bioactivity N/A
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl) ~278.3 g/mol Oxazolidinyl, methoxyacetamide Fungicide
2-[(4-amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide (FP1-12) ~320.3 g/mol Triazole, hydroxyacetamide Antiproliferative
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (flumetsulam) ~325.3 g/mol Triazolopyrimidine, difluorophenyl Herbicide

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely requires multi-step heterocyclic coupling, as seen in hydroxyacetamide derivatives where zeolite catalysts and pyridine are employed .
  • Crystallographic Analysis : Tools like SHELX (used for small-molecule refinement) could resolve its 3D structure, aiding in structure-activity relationship studies .

Biological Activity

The compound 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Oxadiazole Ring : Known for diverse biological activities including anticancer and anti-inflammatory effects.
  • Pyrrole Ring : Often associated with neuroprotective properties.
  • Fluorophenyl Group : Enhances lipophilicity and may improve binding to biological targets.
  • Methoxyphenyl Group : Potentially increases the compound's bioavailability.

The molecular formula is C21H17FN4O3C_{21}H_{17}FN_{4}O_{3} with a molecular weight of approximately 392.4 g/mol.

The biological activity of this compound is hypothesized to arise from its interaction with various molecular targets. The oxadiazole moiety can participate in hydrogen bonding, while the pyrrole and methoxy groups may enhance binding affinity through π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors involved in disease processes.

Biological Activities

Recent studies have highlighted several biological activities associated with compounds containing oxadiazole and pyrrole rings:

  • Anticancer Activity :
    • Compounds similar to 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives of oxadiazoles exhibited IC50 values as low as 1.143 µM against renal cancer cell lines, indicating potent antiproliferative effects .
  • Antimicrobial Properties :
    • The oxadiazole derivatives have been tested for antimicrobial activity against a range of pathogens. Some studies reported moderate to good antimicrobial effects against bacteria like Staphylococcus aureus and Bacillus cereus .
  • Anti-inflammatory Effects :
    • Compounds in this class have demonstrated inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway .

Research Findings

A comprehensive review of literature reveals the following key findings regarding the biological activity of this compound:

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against multiple human cancer cell lines
AntimicrobialModerate activity against Staphylococcus aureus and other pathogens
Anti-inflammatoryInhibition of COX enzymes leading to reduced inflammation
NeuroprotectivePotential protective effects in neurodegenerative models

Case Studies

Several case studies have been conducted to assess the efficacy of similar compounds:

  • A study on a derivative demonstrated an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), showcasing its potential as an anticancer agent .
  • Another investigation revealed that modifications to the oxadiazole structure could enhance selectivity and potency against specific tumor types, suggesting a pathway for drug optimization .

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